molecular formula C11H12N2O3 B13206235 2-Ethyl-8-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one

2-Ethyl-8-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one

Cat. No.: B13206235
M. Wt: 220.22 g/mol
InChI Key: FGZNEOSUPZXDIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-8-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one is a synthetic phthalazinone derivative designed for advanced pharmaceutical and biochemical research. This compound features a bicyclic lactam core structure, which is substituted with a hydroxyl group, a methoxy group, and an ethyl group on the nitrogen atom. Phthalazinone derivatives are a class of compounds noted for their diverse and potent biological activities, making them valuable scaffolds in drug discovery. The primary research applications for this compound are anticipated to be in the fields of oncology and enzymology, based on the established profiles of its structural analogs. Related phthalazinone compounds have demonstrated significant cytotoxic activity against various human cancer cell lines , including breast cancer (MDA-MB-231) and colon cancer (HCT-116), with studies reporting strong growth inhibition and induction of apoptosis . The mechanism of action is often associated with the inhibition of key enzymatic pathways. Notably, phthalazinone derivatives are recognized as potent inhibitors of enzymes like Poly(ADP-ribose) polymerases (PARP) and certain mono-ADP-ribosyltransferases (mARTs) . Inhibiting these enzymes can disrupt critical cellular processes such as DNA repair and signal transduction, leading to cell death, particularly in cancerous cells. Beyond its potential in anticancer research, this compound's structure suggests possible utility in other areas. The presence of O,N-donor atoms allows it to act as a ligand for metal complexation , which can be explored in materials science or for developing metal-based therapeutics . Its reactive hydroxyl group also makes it a versatile chemical intermediate for synthesizing more complex molecules for structure-activity relationship (SAR) studies . Disclaimer: This product is intended for research purposes in a controlled laboratory environment only. It is not classified as a drug or medicine and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of introduction into humans or animals is strictly prohibited by law.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-ethyl-8-hydroxy-7-methoxyphthalazin-1-one

InChI

InChI=1S/C11H12N2O3/c1-3-13-11(15)9-7(6-12-13)4-5-8(16-2)10(9)14/h4-6,14H,3H2,1-2H3

InChI Key

FGZNEOSUPZXDIP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=CC(=C2O)OC)C=N1

Origin of Product

United States

Preparation Methods

The synthesis of 2-Ethyl-8-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The specific synthetic routes and reaction conditions can vary, but typically involve the use of solvents, catalysts, and temperature control to achieve the desired yield and purity .

Chemical Reactions Analysis

2-Ethyl-8-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways .

Mechanism of Action

The mechanism of action of 2-Ethyl-8-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may modulate certain enzymatic activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Phthalazinone derivatives exhibit diverse physicochemical and functional properties depending on substituent type and position. Below is a systematic comparison of 2-Ethyl-8-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one with structurally similar compounds.

Structural and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
This compound 2-Ethyl, 8-OH, 7-OCH₃ Not explicitly provided Not provided Polar groups (OH, OCH₃) enhance hydrogen bonding; ethyl group increases lipophilicity
8-Methoxy-4-methyl-1,2-dihydrophthalazin-1-one 8-OCH₃, 4-CH₃ C₁₀H₁₀N₂O₂ 190.20 401900-27-4 Methoxy and methyl groups balance polarity; simpler substitution pattern
4-Chloro-1,2-dihydrophthalazin-1-one 4-Cl C₈H₅ClN₂O 180.59 2257-69-4 Electron-withdrawing Cl enhances electrophilicity; used as a reference standard
6-Bromo-1,2-dihydrophthalazin-1-one 6-Br C₈H₅BrN₂O 225.04 75884-70-7 Bromine substitution increases molecular weight and reactivity in cross-coupling reactions
Key Observations:

Substituent Effects on Polarity: The target compound’s hydroxy and methoxy groups increase polarity compared to halogenated analogs (e.g., 4-Cl or 6-Br derivatives), enhancing solubility in polar solvents .

Reactivity :

  • Halogenated derivatives (e.g., 4-Cl, 6-Br) are more reactive in nucleophilic substitution or metal-catalyzed coupling reactions due to electron-withdrawing effects .
  • The hydroxy group in the target compound may participate in hydrogen bonding or serve as a site for derivatization (e.g., esterification).
Notable Research Insights:
  • Pharmaceutical Relevance : 4-Chloro-1,2-dihydrophthalazin-1-one is listed in AMRESCO’s reference standards, indicating its role in quality control for drug manufacturing .
  • Synthetic Utility: Brominated phthalazinones (e.g., 6-Bromo derivative) are valuable in synthesizing complex heterocycles via cross-coupling reactions .

Biological Activity

2-Ethyl-8-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one is a synthetic organic compound belonging to the phthalazinone class, characterized by a unique combination of functional groups that influence its biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₂N₂O₃
  • Molecular Weight : 220.22 g/mol
  • IUPAC Name : 2-Ethyl-8-hydroxy-7-methoxyphthalazin-1-one
  • Structure : The compound features an ethyl group at the 2-position, a hydroxyl group at the 8-position, and a methoxy group at the 7-position of the phthalazine core.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell walls or interference with essential metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against colorectal cancer cell lines such as HT-29 and COLO-205. The compound has been shown to induce apoptosis and cell cycle arrest in these cancer cells.

Cell Line IC50 (μM)
HT-2910.55
COLO-2059.10

The mechanism underlying its anticancer activity appears to involve inhibition of key signaling pathways associated with cell proliferation and survival, including the VEGFR-2 pathway.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within biological systems. The hydroxyl and methoxy groups enhance its binding affinity to target proteins, which may include:

  • VEGFR-2 Inhibition : The compound has shown potential as a VEGFR-2 inhibitor, crucial for angiogenesis in tumors.

Case Studies

  • VEGFR-2 Inhibition Study :
    • A series of derivatives were synthesized and tested for their ability to inhibit VEGFR-2 kinase activity.
    • Results indicated that compounds structurally related to this compound exhibited promising inhibitory effects (IC50 = 0.014 μM), comparable to established inhibitors like Cabozantinib (IC50 = 0.0045 μM) .
  • Apoptosis Induction Study :
    • In experiments using HT-29 and COLO-205 cell lines, treatment with the compound resulted in significant apoptosis as evidenced by flow cytometry analyses.
    • The study revealed that the compound effectively induced G1 and G2/M phase arrest in these cancer cells.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.